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Compound of Interest

Compound Name: EMD534085

Cat. No.: B7909007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of EMD534085, a potent and selective inhibitor of the mitotic kinesin-5.

The information is intended for researchers, scientists, and professionals involved in drug

development and cancer research.

Chemical Structure and Physicochemical Properties
EMD534085 is a small molecule inhibitor belonging to the class of hexahydro-2H-pyrano[3,2-

c]quinolines.[1] Its chemical identity and key physicochemical properties are summarized in the

table below.
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Property Value Reference

IUPAC Name

1-(2-(dimethylamino)ethyl)-3-

(((2R,4aS,5R,10bS)-5-phenyl-

9-

(trifluoromethyl)-3,4,4a,5,6,10b

-hexahydro-2H-pyrano[3,2-

c]quinolin-2-yl)methyl)urea

[1]

CAS Number 858668-07-2 [1][2]

Molecular Formula C₂₅H₃₁F₃N₄O₂ [1][2]

Molecular Weight 476.53 g/mol [1][2]

SMILES

O=C(NC[C@H]1CC[C@@]2([

H])--INVALID-LINK--

NC4=C(C=C(C(F)(F)F)C=C4)

[C@@]2([H])O1)NCCN(C)C

[1]

Appearance White to off-white solid [3]

Solubility
Soluble in DMSO (≥ 26

mg/mL)
[3][4]

Purity ≥99% [2]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 2 years
[3][4]

Mechanism of Action and Biological Activity
EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5, also known as Eg5 or

KIF11.[1][3][5] Eg5 is a motor protein crucial for the formation of the bipolar spindle during

mitosis.[1] By binding to an allosteric pocket of Eg5, EMD534085 inhibits its ATPase activity,

which is essential for its motor function.[3][4] This inhibition leads to a failure in centrosome

separation, resulting in the formation of monoastral spindles and ultimately causing mitotic

arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1]

Signaling Pathway
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The inhibition of Eg5 by EMD534085 triggers a cascade of events leading to apoptosis. The

mitotic arrest induced by the compound leads to the activation of the apoptotic pathway,

characterized by the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and

degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[3][4]
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Caption: EMD534085 inhibits Eg5, leading to mitotic arrest and subsequent apoptosis.

In Vitro and In Vivo Activity
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EMD534085 has demonstrated potent activity in both biochemical and cell-based assays, as

well as in preclinical animal models.

Table 2: In Vitro Potency of EMD534085

Assay Type Target/Cell Line IC₅₀ Value Reference

Biochemical Assay Kinesin-5 (Eg5) 8 nM [1][3]

Cell Proliferation

Assay

HCT116 Colon

Cancer Cells
30 nM [2]

EMD534085 exhibits high selectivity for Eg5, with no significant inhibition of other kinesins such

as BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at

concentrations up to 10 µM.[3]

In vivo studies using a COLO 205 colon cancer mouse xenograft model showed that

intraperitoneal administration of EMD534085 at doses of 15 and 30 mg/kg resulted in a

significant reduction in tumor growth.[2] Pharmacokinetic studies in mice revealed a clearance

of 1.8 L/h/kg, a volume of distribution of 7.4 L/kg, and a half-life of approximately 2.5 hours,

with a bioavailability of over 50% at doses above 10 mg/kg.[3]

A phase I clinical trial in patients with advanced solid tumors or lymphoma established a

maximum tolerated dose (MTD) of 108 mg/m²/day when administered intravenously every 3

weeks.[6] The most common treatment-related adverse events were asthenia and neutropenia.

[6] While the study showed evidence of target modulation, the preliminary antitumor activity as

a monotherapy was limited.[6]

Experimental Protocols
Cell Synchronization and Treatment for Mitotic Arrest
Analysis
This protocol describes the synchronization of epithelial cells in the G2 phase and subsequent

treatment with EMD534085 to study its effects on mitosis.
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Cell Synchronization and Treatment Workflow

HeLa or MCF7 Cells

Treat with 10 µM RO-3306
for 16 hours

Wash cells

Release into fresh medium

Add 500 nM EMD534085 to
treatment group

Analyze for mitotic arrest
(e.g., microscopy, flow cytometry)

Click to download full resolution via product page

Caption: Workflow for G2 phase synchronization and EMD534085 treatment.

Methodology:

Culture epithelial cell lines, such as HeLa or MCF7, under standard conditions.
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To synchronize the cells in the G2 phase of the cell cycle, treat the cells with 10 µM of the

CDK1 inhibitor RO-3306 for 16 hours.[3][7]

After the incubation period, wash the cells to remove the RO-3306.

Release the cells from the G2 block by adding fresh, warm growth medium.

For the treatment group, supplement the fresh medium with 500 nM EMD534085.[3][7]

Incubate the cells for the desired time points to observe the effects on mitosis.

Analyze the cells for mitotic arrest phenotypes, such as the formation of monoastral spindles,

using techniques like immunofluorescence microscopy or flow cytometry for cell cycle

analysis.[1]

In Vivo Antitumor Activity Assessment
This protocol outlines a general procedure for evaluating the antitumor efficacy of EMD534085
in a xenograft mouse model.

Methodology:

Subcutaneously implant human xenograft tumor cells, such as Colo205 colon carcinoma

cells, into immunocompromised mice.[1]

Allow the tumors to grow to a mean size of approximately 70 mm³.[1]

Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle

control group and groups receiving different doses of EMD534085 (e.g., 15 mg/kg and 30

mg/kg).[1]

Administer EMD534085 via intraperitoneal (i.p.) injection twice weekly.[1]

Monitor tumor growth regularly by measuring tumor volume.

At the end of the study, euthanize the mice and excise the tumors for further analysis if

required.
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Compare the tumor growth between the treated and control groups to determine the

antitumor efficacy of EMD534085.

Conclusion
EMD534085 is a well-characterized, potent, and selective inhibitor of the mitotic kinesin-5, Eg5.

Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, makes it a

valuable tool for cancer research and a potential therapeutic agent. This guide provides a

comprehensive summary of its chemical properties, biological activities, and relevant

experimental protocols to aid researchers in their investigations of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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